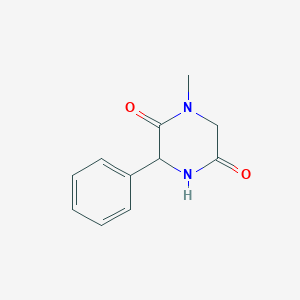![molecular formula C11H11ClO2 B13222474 (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid typically involves the condensation of 2-chlorobenzaldehyde with butanoic acid derivatives under basic conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[(2-bromophenyl)methylidene]butanoic acid
- (2E)-2-[(2-fluorophenyl)methylidene]butanoic acid
- (2E)-2-[(2-methylphenyl)methylidene]butanoic acid
Uniqueness
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-7H,2H2,1H3,(H,13,14)/b8-7+ |
Clé InChI |
WEBKVZBYZIEJFM-BQYQJAHWSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1Cl)/C(=O)O |
SMILES canonique |
CCC(=CC1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)
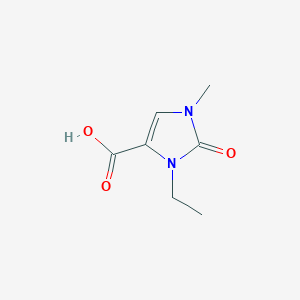
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
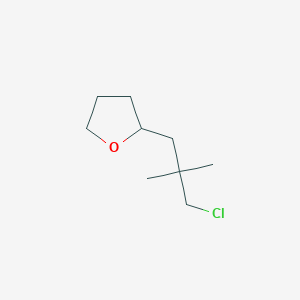
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
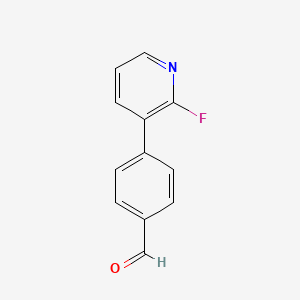

![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
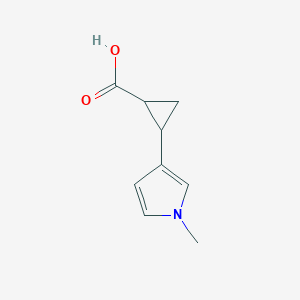
methanol](/img/structure/B13222465.png)
